molecular formula C15H16BrNO B5125014 2-bromo-N-[(2-methoxyphenyl)methyl]-4-methylaniline

2-bromo-N-[(2-methoxyphenyl)methyl]-4-methylaniline

Cat. No.: B5125014
M. Wt: 306.20 g/mol
InChI Key: ORXGGYOHMVTPDX-UHFFFAOYSA-N
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Description

2-bromo-N-[(2-methoxyphenyl)methyl]-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to an aniline ring

Properties

IUPAC Name

2-bromo-N-[(2-methoxyphenyl)methyl]-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-11-7-8-14(13(16)9-11)17-10-12-5-3-4-6-15(12)18-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXGGYOHMVTPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2-methoxyphenyl)methyl]-4-methylaniline typically involves the bromination of N-[(2-methoxyphenyl)methyl]-4-methylaniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process includes the protection of functional groups, selective bromination, and subsequent deprotection steps. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2-methoxyphenyl)methyl]-4-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes or acids from the methoxy group.

    Reduction: Conversion of nitro groups to amines.

Scientific Research Applications

2-bromo-N-[(2-methoxyphenyl)methyl]-4-methylaniline has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2-methoxyphenyl)methyl]-4-methylaniline involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[(2-methoxyphenyl)methyl]-4-methylaniline
  • 2-bromo-4-methylaniline
  • N-[(2-methoxyphenyl)methyl]-4-methylaniline

Uniqueness

This compound is unique due to the presence of both a bromine atom and a methoxy group on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

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